Carbamic acid, (4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)-, ethyl ester
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Overview
Description
Carbamic acid, (4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)-, ethyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid, pyridine, and phenyl thioether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)-, ethyl ester typically involves multiple steps
Pyridine Ring Formation: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines under acidic conditions.
Thioether Introduction: The thioether group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated pyridine derivative.
Carbamic Acid Ester Formation: The final step involves the esterification of carbamic acid with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyridine ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, aryl halides, catalysts such as palladium or nickel
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various alkyl or aryl carbamates
Scientific Research Applications
Carbamic acid, (4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of carbamic acid, (4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)-, ethyl ester involves its interaction with specific molecular targets. The thioether group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, ethyl-, 3,5-dimethylphenyl ester
- Carbamic acid, dimethyl-, ethyl ester
Uniqueness
Carbamic acid, (4-((3,5-dimethylphenyl)thio)-1,2-dihydro-5-methyl-2-oxo-3-pyridinyl)-, ethyl ester is unique due to the presence of the thioether group and the pyridine ring, which confer distinct chemical properties and potential biological activities compared to other carbamic acid esters.
Properties
CAS No. |
172469-69-1 |
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Molecular Formula |
C17H20N2O3S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl N-[4-(3,5-dimethylphenyl)sulfanyl-5-methyl-2-oxo-1H-pyridin-3-yl]carbamate |
InChI |
InChI=1S/C17H20N2O3S/c1-5-22-17(21)19-14-15(12(4)9-18-16(14)20)23-13-7-10(2)6-11(3)8-13/h6-9H,5H2,1-4H3,(H,18,20)(H,19,21) |
InChI Key |
WRDWJAVDHNBIFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C(=CNC1=O)C)SC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
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